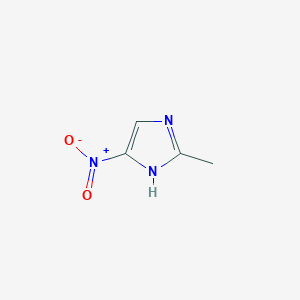

2-Methyl-5-nitroimidazole

Description

Overview of Nitroimidazole Compounds and Their Significance in Medicinal Chemistry

Nitroimidazoles are a class of organic compounds characterized by an imidazole (B134444) ring substituted with a nitro group. ajrconline.org This structural feature is crucial for their biological activity. jocpr.com The position of the nitro group on the imidazole ring—at the 2, 4, or 5-position—influences the compound's physicochemical properties and pharmacological effects. ajrconline.org

The significance of nitroimidazoles in medicinal chemistry is vast and well-documented. researchgate.net They are renowned for their broad-spectrum antimicrobial activity, particularly against anaerobic bacteria and protozoa. jocpr.comresearchgate.net The mechanism of action is generally understood to involve the reductive activation of the nitro group within the target microorganism, leading to the formation of cytotoxic intermediates that damage cellular macromolecules like DNA. niscpr.res.in This selective toxicity in anaerobic environments makes them highly effective therapeutic agents. ajrconline.org Beyond their antimicrobial applications, various nitroimidazole derivatives have been investigated for their potential as radiosensitizers in cancer therapy and as agents for treating other diseases. researchgate.netniscpr.res.in

Historical Context of 2-Methyl-5-nitroimidazole Discovery and Early Research

The journey of nitroimidazoles in medicine began with the discovery of azomycin (B20884) (2-nitroimidazole) in the 1950s from a species of Nocardia. nih.gov This natural product exhibited potent activity against the protozoan Trichomonas vaginalis. nih.gov This discovery spurred further research, leading to the synthesis of a wide array of nitroimidazole derivatives. nih.gov

A pivotal moment in this research was the development of metronidazole (B1676534), a 5-nitroimidazole derivative, by researchers at Rhône-Poulenc in the late 1950s. nih.gov Metronidazole, chemically known as 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, emerged from efforts to create derivatives of azomycin with improved therapeutic profiles. nih.govresearchgate.net It demonstrated potent antiprotozoal activity with lower toxicity than its predecessor. nih.gov The success of metronidazole solidified the importance of the 5-nitroimidazole scaffold, with the 2-methyl substituent being a key structural feature. Early research on metronidazole and related compounds established their efficacy against various anaerobic bacteria and protozoa, including Entamoeba histolytica and Giardia lamblia. nih.gov

Role of this compound as a Core Scaffold in Drug Development

The this compound moiety serves as a fundamental building block, or scaffold, in the development of new drugs. researchgate.net Its established biological activity and well-understood structure-activity relationships make it an attractive starting point for medicinal chemists. jocpr.com The core structure can be chemically modified at various positions to modulate the compound's pharmacokinetic and pharmacodynamic properties. derpharmachemica.com

The primary alcohol group in derivatives like metronidazole and secnidazole (B1681708) is a common site for modification, allowing for the synthesis of esters and other derivatives with altered solubility, stability, and tissue penetration. jocpr.comderpharmachemica.comjocpr.com Researchers have synthesized numerous analogs by introducing different substituents at the N-1 position of the imidazole ring, leading to the development of drugs such as tinidazole (B1682380), ornidazole (B1677491), and secnidazole, all of which are based on the this compound core. jocpr.com These modifications aim to enhance efficacy, broaden the spectrum of activity, and overcome drug resistance. nih.gov The versatility of this scaffold has led to the creation of extensive libraries of compounds for screening against various pathogens and diseases. unimib.it

Detailed Research Findings

The academic pursuit of understanding and utilizing this compound has led to a wealth of detailed research findings. The following tables summarize some of the key data related to this compound and its derivatives.

Table 1: Physicochemical Properties of Key this compound Derivatives

| Compound | Chemical Formula | Molar Mass (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Metronidazole | C6H9N3O3 | 171.15 | 159-163 |

| Tinidazole | C8H13N3O4S | 247.27 | 127-128 |

| Secnidazole | C7H11N3O3 | 185.18 | 76 |

| Ornidazole | C7H10ClN3O3 | 219.62 | 85-90 |

Table 2: Examples of Derivatives Synthesized from this compound Scaffolds and Their Investigated Activities

| Derivative Class | Starting Scaffold | Investigated Activity | Reference |

|---|---|---|---|

| Ester derivatives | Secnidazole | Antibacterial, Antifungal | jocpr.com |

| 1,3,4-Oxadiazole (B1194373) derivatives | Secnidazole | Antibacterial (FabH inhibitors) | nih.gov |

| Triazole conjugates | Metronidazole | Antiprotozoal, Antibacterial | unimib.it |

| Thiazoline derivatives | Metronidazole | Antimicrobial | nih.gov |

| Benzene (B151609) sulfonated derivative | Metronidazole | Antibacterial (against Staphylococcus aureus) | derpharmachemica.com |

| Phenylacetamide derivative | Metronidazole | Antibacterial (against Streptococcus B) | derpharmachemica.com |

| Dithiocarbamate (B8719985) derivatives | 2-Methyl-4/5-nitroimidazole | Anti-Trichomonas | nih.gov |

| 1,3,4-Thiadiazole (B1197879) derivatives | 2-(1-methyl-5-nitro-1H-imidazol-2-yl) | Anti-leishmanial | mdpi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYTTYVSDVWNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061010 | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-23-1, 88054-22-2, 100215-29-0 | |

| Record name | 2-Methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Methyl 5 Nitroimidazole

Established Synthetic Pathways for 2-Methyl-5-nitroimidazole

The industrial production of this compound typically starts with 2-methylimidazole, which undergoes nitration. A common method involves using concentrated nitric acid in a concentrated sulfuric acid medium at elevated temperatures. guidechem.com This process, however, can generate significant amounts of nitrogen dioxide. patsnap.com Due to the presence of 4-nitro and 5-nitro isomers, the product is often referred to as 2-methyl-5(4)-nitroimidazole. guidechem.com

Alkylation Reactions and Isomer Selectivity (e.g., 1-alkylation)

Alkylation of the this compound ring is a key step in the synthesis of many of its biologically active derivatives. nih.gov The reaction's regioselectivity, determining whether the alkyl group attaches to the N-1 or N-3 position, is influenced by several factors, including the reaction conditions and the steric effects of the substituents on the imidazole (B134444) ring.

Research has shown that the alkylation of this compound can be directed with a degree of selectivity. The steric hindrance from the nitro group can favor N-3 alkylation. derpharmachemica.comderpharmachemica.com However, total regioselectivity for alkylation at the N-1 position of 2-methyl-5-nitro-1H-imidazole has been achieved under specific operating conditions. derpharmachemica.comderpharmachemica.com The choice of base, solvent, and temperature plays a crucial role in determining the outcome of the reaction. For instance, conducting the reaction at 60°C in acetonitrile (B52724) with potassium carbonate (K2CO3) as the base has been shown to improve yields of N-alkylated derivatives significantly. derpharmachemica.comderpharmachemica.com

| Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various | Acetonitrile | K₂CO₃ | 60 | 66-85 | derpharmachemica.comderpharmachemica.com |

| Ethyl bromoacetate | Acetonitrile | K₂CO₃ | 60 | 96 | derpharmachemica.comderpharmachemica.com |

Catalytic Approaches in this compound Synthesis

Catalysts are employed to enhance the efficiency and selectivity of synthetic routes to this compound and its derivatives. In condensation reactions, strong bases like sodium hydroxide, potassium hydroxide, or sodium ethoxide act as catalysts. googleapis.com The amount of base catalyst used typically ranges from 0.02 to 1.0 mole per mole of the 1-lower alkyl-2-methyl-5-nitroimidazole. googleapis.com

In the synthesis of this compound-1-ethanol (metronidazole), a mixture of formic acid and sulfuric acid can be used as a solvent, which has been shown to improve the conversion rate and yield. google.com

Synthesis of this compound Derivatives

The core structure of this compound serves as a starting point for the synthesis of a wide array of derivatives, often by modifying the substituent at the N-1 position of the imidazole ring. tandfonline.comjocpr.comresearchgate.netderpharmachemica.com

Derivatization at the N-1 Position of the Imidazole Ring

The N-1 position of the imidazole ring is a common site for derivatization, leading to compounds with diverse properties. derpharmachemica.comderpharmachemica.com A prominent example is the synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole), where an ethanol (B145695) group is attached to the N-1 position. google.comtandfonline.com This hydroxyethyl (B10761427) group provides a reactive handle for further modifications. jocpr.comresearchgate.netderpharmachemica.com The synthesis can be achieved by reacting this compound with ethylene (B1197577) oxide in a mixed solvent system of formic acid and sulfuric acid. google.com

Another approach involves the condensation of an imidazole derivative with an alkylene sulphate, such as ethylene sulphate, in the presence of an organic solvent like xylene at temperatures between 60°C and 120°C. google.com

The hydroxyl group on N-1 substituted derivatives, such as metronidazole (B1676534) and secnidazole (B1681708) [1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol], is amenable to esterification. jocpr.com Ester derivatives can be synthesized by reacting the parent alcohol with acid chlorides or anhydrides, often in the presence of a base like pyridine. jocpr.comderpharmachemica.com For instance, metronidazole can be reacted with benzene (B151609) sulfonyl chloride in the presence of triethylamine (B128534) to produce the corresponding benzenesulfonic acid ester. derpharmachemica.com Similarly, reaction with phthalic anhydride (B1165640) yields a phthalic acid monoester derivative. derpharmachemica.com

| Parent Alcohol | Reagent | Resulting Ester Derivative | Reference |

|---|---|---|---|

| Metronidazole | Benzene sulfonyl chloride | Benzenesulfonic acid-2-(2-methyl-5-nitro-imidazole-1-yl)ethyl ester | derpharmachemica.com |

| Metronidazole | Phthalic anhydride | Phthalic acid mono-[2-(2-methyl-5-nitro-imidazole-1-yl)-ethyl] ester | derpharmachemica.com |

| Secnidazole | p-Nitrobenzoyl chloride | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl p-nitrobenzoate | jocpr.com |

| Secnidazole | 3-Nitrobenzoyl chloride | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl 3-nitrobenzoate | jocpr.com |

Thioether and Sulfone Derivatives

The synthesis of thioether and sulfone derivatives of this compound has been a subject of interest for creating analogues like Tinidazole (B1682380). A key synthetic route involves the condensation of this compound with 2-ethyl-thio-ethanol. nih.gov This reaction, catalyzed by molybdenum trioxide supported on silica (B1680970) (MoO3/SiO2), yields 1-(2-ethyl-thio-ethanol)-2-methyl-5-nitroimidazole, a thioether derivative. nih.gov

Subsequent oxidation of the thioether intermediate is performed to yield the corresponding sulfone. nih.gov Using hydrogen peroxide in the presence of the same MoO3/SiO2 catalyst facilitates the conversion of the thioether group to a sulfone group, resulting in the formation of Tinidazole. nih.gov This two-step process highlights a versatile method for introducing sulfur-containing functional groups into the this compound structure.

Amine and Amide Derivatives

Amine and amide derivatives of this compound are commonly synthesized from its N-1 substituted alcohol derivatives, such as metronidazole. A general pathway involves the initial conversion of the hydroxyl group to a more reactive leaving group. For instance, reacting 2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethanol (metronidazole) with thionyl chloride replaces the hydroxyl group with a chlorine atom, yielding 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole. derpharmachemica.com

This chlorinated intermediate serves as a precursor for synthesizing various amide derivatives. By condensing it with compounds containing an amine group, such as sulfanilamide, sulfamethoxazole, sulfadiazine, and isoniazid, a range of amide derivatives can be produced. derpharmachemica.com Phosphorus oxychloride is often employed as a condensing agent in these reactions, which are typically carried out in a solvent like dry pyridine. derpharmachemica.com Another approach involves reacting 2-(2-Methyl-5-nitro-lHimidazol-l-yl)ethylamine dihydrochloride (B599025) with arylisothiocyanates to produce 1-[2-(2-methyl-5-nitroimidazol-l-yl)ethyl]-3-arylthioureas, a class of amine-containing derivatives. nih.gov

Modification of the 2-Methyl Group

While modifications at the N-1 position are more common, the 2-methyl group on the imidazole ring can also be chemically altered. One significant modification is the oxidation of the methyl group to a carboxylic acid. This transformation introduces a new functional group that can be used for further derivatization. For example, the 2-methyl group of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole can be oxidized to yield 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid. derpharmachemica.com This carboxylic acid derivative can then be used to synthesize a variety of other compounds, such as amides, by reacting it with different amines. derpharmachemica.com

Introduction of Heterocyclic Moieties (e.g., thiadiazole, oxadiazole)

The this compound core can be functionalized by introducing other heterocyclic rings, such as thiadiazoles and oxadiazoles. These moieties are appended to the core structure, typically via a linker attached to the N-1 position of the imidazole ring.

Syntheses have been developed for compounds like 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles. acs.org The general synthesis for such derivatives often involves the cyclization of semicarbazone or thiosemicarbazone precursors. nih.gov These precursors are formed by condensing a semicarbazide (B1199961) or thiosemicarbazide (B42300) with an aldehyde derivative of this compound. Subsequent iodine-mediated cyclization leads to the formation of the desired 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring. nih.gov

Hybrid and Conjugate Structures

Molecular hybridization, which involves combining the this compound moiety with other pharmacologically active scaffolds, is a prominent strategy in derivative synthesis. This approach aims to create hybrid molecules that integrate the structural features of both parent compounds.

An example of this is the synthesis of this compound-isatin conjugates. researchgate.net Isatin, an indole (B1671886) derivative, is linked to the nitroimidazole core, often through a triazole ring, to form a hybrid structure. researchgate.net Another example includes the creation of hybrids between metronidazole and nitric oxide (NO) donors. acs.org These conjugate structures are designed to leverage the chemical properties of each component within a single molecule. The synthesis of these complex molecules often requires multi-step reaction sequences to build the final hybrid structure.

Spectroscopic Characterization Techniques in Synthetic Research (e.g., IR, NMR, MS)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For instance, in the synthesis of amide derivatives, the disappearance of the O-H stretching band from the starting alcohol (metronidazole) and the appearance of a C-Cl absorption band confirm the formation of the chlorinated intermediate. derpharmachemica.com The subsequent formation of the amide is confirmed by the presence of characteristic C=O (carbonyl) and N-H stretching bands. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms. ¹H NMR provides information on the chemical environment of protons, their multiplicity, and their proximity to one another. For example, in amide derivatives of 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid, distinct signals can be observed for the imidazole proton, aromatic protons, and protons from the alkyl chain and other substituents. derpharmachemica.com ¹³C NMR complements this by providing data on the carbon skeleton of the molecule. nih.govderpharmachemica.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized derivatives and to gain insights into their fragmentation patterns, which further helps in structural confirmation. The molecular ion peak (m/z) in the mass spectrum corresponds to the molecular weight of the compound, confirming that the desired product has been formed. jocpr.comnih.gov

The data below, compiled from various research findings, illustrates typical spectroscopic data for derivatives of this compound.

Table 1: Selected Spectroscopic Data for this compound Derivatives

This is an interactive table. Select a compound to view its detailed spectroscopic data.

| Compound Class | Specific Derivative Example | View Data |

| Ester Derivative | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl benzoate | Click to ExpandIR (cm⁻¹): 2916 (C-H), 1736 (C=O), 1541 (NO₂), 1471 (CH₃), 1267 (C-N), 1170-1194 (C-O) ¹H NMR (δ ppm): 2.52 (s, 3H, CH₃), 5.2-5.3 (m, 1H, CH) jocpr.com |

| Amide Derivative | N-(4-((1-methyl-2-(methylamino) isoxazol-4-yl)sulfonyl)phenyl)-1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carboxamide | Click to Expand¹H NMR (δ ppm): 11.74 (s, 1H, SO₂-NH), 10.68 (s, 1H, CO-NH), 8.88 (s, 1H, C-H Imidazole), 7.73-7.76 (d, 2H, Aryl C-H), 6.68-6.71 (d, 2H, Aryl C-H), 5.8 (s, 1H, isoxazole), 1.874 (s, 3H, CH₃ isoxazole (B147169) ring), 2.28-2.30 (t, 2H, N-CH₂) derpharmachemica.com |

| Carboxylic Acid Derivative | 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid | Click to ExpandIR (cm⁻¹): 3422-3270 (OH), 1703 (C=O) derpharmachemica.com |

Mechanisms of Action of 2 Methyl 5 Nitroimidazole and Its Derivatives

Reductive Bioactivation Pathways of the Nitro Group

The core mechanism of 5-nitroimidazoles involves the chemical reduction of their nitro group within the target cell. plos.org This process is a prerequisite for their therapeutic effect. The selective toxicity arises because the redox systems capable of this reduction are prevalent in anaerobic and microaerophilic pathogens but not in aerobic host cells. nih.gov

The bioactivation of 2-methyl-5-nitroimidazole and its derivatives is catalyzed by specific low-redox-potential electron transport proteins found in susceptible organisms. nih.gov Ferredoxins, small iron-sulfur proteins, have been identified as crucial proximal electron donors for the reduction of the nitroimidazole nitro group. nih.gov The pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system reduces ferredoxin, which in turn directly transfers electrons to the nitroimidazole compound. nih.govnih.gov The rate of this electron transfer is a critical determinant of the drug's toxicity. nih.govresearchgate.net

In addition to the PFOR/ferredoxin pathway, various nitroreductases play a significant role. In several parasitic protozoa, such as Entamoeba histolytica and Giardia lamblia, thioredoxin reductase (TrxR) has been shown to possess nitroreductase activity, directly reducing 5-nitroimidazoles and contributing to their activation. plos.orgnih.govsmolecule.comnih.gov Other flavoprotein nitroreductases, such as NADPH:cytochrome P-450 reductase, can also catalyze the anaerobic reduction of the nitro group. plos.orgnih.gov

Table 1: Key Enzymes in the Reductive Bioactivation of 5-Nitroimidazoles

| Enzyme/System | Role | Organism Examples |

|---|---|---|

| Pyruvate:ferredoxin oxidoreductase (PFOR) / Ferredoxin | Provides low-potential electrons to reduce the nitro group. nih.govnih.gov | Trichomonas vaginalis, Giardia lamblia, Anaerobic Bacteria. nih.govnih.gov |

| Thioredoxin Reductase (TrxR) | Exhibits direct nitroreductase activity, activating the prodrug. plos.orgsmolecule.com | Entamoeba histolytica, Trichomonas vaginalis, Giardia lamblia. plos.orgsmolecule.comnih.gov |

The reduction of the 5-nitro group is a multi-step process that generates a cascade of short-lived, highly reactive cytotoxic intermediates. nih.govnih.gov The initial single-electron transfer results in the formation of a nitro radical anion. plos.orgnih.gov This radical is a key intermediate, but the process continues with further reduction.

Subsequent steps lead to the formation of a 5-nitrosoimidazole, which is then reduced to a hydroxylamine (B1172632) derivative. nih.govplos.orgnih.gov Studies have demonstrated that a four-electron reduction, leading to the formation of this hydroxylamine intermediate, is required for the maximal covalent binding of the drug to cellular macromolecules. nih.govnih.gov This hydroxylamine is considered a critical electrophilic species responsible for alkylating biological targets. nih.govnih.gov The complete reduction pathway can involve up to six electrons, ultimately forming a stable and non-reactive 5-aminoimidazole derivative. plos.org

The selective toxicity of 5-nitroimidazoles against anaerobic organisms is significantly influenced by redox cycling. researchgate.net In the presence of molecular oxygen, the nitro radical anion formed after the initial one-electron reduction can rapidly transfer its extra electron to oxygen, regenerating the parent nitroimidazole compound and producing a superoxide (B77818) radical. plos.org

This futile cycle, known as redox cycling, prevents the net reduction of the drug to the more toxic downstream intermediates like the hydroxylamine. researchgate.net Consequently, in aerobic environments, the drug's activation is inhibited, and its cytotoxic potential is not realized. This mechanism effectively serves as a detoxification pathway, confining the drug's activity to the low-oxygen conditions characteristic of anaerobic pathogens. researchgate.net

Interaction with Cellular Macromolecules

The cytotoxic effects of this compound and its derivatives are exerted by the reactive intermediates generated during reductive bioactivation. nih.govjocpr.com These intermediates readily react with and covalently modify essential biological macromolecules, including nucleic acids and proteins, leading to widespread cellular damage and ultimately, cell death. researchgate.netnih.gov

The reactive metabolites of 5-nitroimidazoles are known to cause significant damage to DNA. nih.govnih.gov These intermediates, possibly the protonated nitro radical anion, interact directly with DNA, causing helical strand breaks and irreversible lesions. nih.govtcichemicals.comnih.gov This damage to the DNA template disrupts critical cellular processes, leading to the inhibition of nucleic acid synthesis and protein synthesis. researchgate.netnih.gov The extent of DNA damage induced by different nitroimidazole derivatives has been shown to correlate with their one-electron reduction potential, indicating that the ease of bioactivation is directly related to cytotoxic efficacy. nih.govnih.gov

Table 2: Correlation between Reduction Potential and DNA Damage for various Nitroimidazoles

| Compound | One-Electron Reduction Potential (E¹₇) | Relative DNA Damaging Efficiency |

|---|---|---|

| Metronidazole (B1676534) | -486 mV | High |

| Ornidazole (B1677491) | -482 mV | Moderate-High |

| Azomycin (B20884) | -389 mV | Moderate |

| Misonidazole | -389 mV | Low-Moderate |

| Benznidazole (B1666585) | -360 mV | Low |

Data derived from studies on the efficiency of DNA damage, which reveals a linear correlation between the one-electron reduction potential and the concentration of reduced drug required to produce a standard amount of damage. nih.gov

In addition to damaging DNA, the reactive intermediates formed from 5-nitroimidazoles covalently bind to cellular proteins, forming adducts that disrupt their structure and function. nih.govnih.gov These adducts typically form through the reaction of an electrophilic intermediate, such as the hydroxylamine, with nucleophilic sites on proteins, particularly the sulfhydryl groups of cysteine residues. nih.govnih.govmdpi.com

Dual Mechanisms of Action in Specific Pathogens (e.g., interference with mycolic acid synthesis)

Certain derivatives of this compound, particularly fused and bicyclic nitroimidazoles, exhibit potent antimicrobial activity through a dual mechanism of action, a feature especially crucial in combating pathogens like Mycobacterium tuberculosis (Mtb). This multifaceted approach allows these compounds to be effective against both actively replicating and non-replicating, persistent forms of the bacteria. The two primary mechanisms are respiratory poisoning through reductive activation and the inhibition of mycolic acid biosynthesis.

The classic mechanism for nitroimidazoles involves the bioreductive activation of the nitro group. mdpi.com In anaerobic or hypoxic environments, such as those where non-replicating Mtb resides, the nitroimidazole prodrug is reduced by microbial enzymes. mdpi.comnih.govlshtm.ac.ukbiorxiv.org Specifically, in M. tuberculosis, the deazaflavin-dependent nitroreductase (Ddn) enzyme is responsible for this activation. nih.govlshtm.ac.uk This reduction process generates reactive nitrogen species, including nitric oxide (NO). nih.govlshtm.ac.uk These intermediates are cytotoxic, leading to respiratory poisoning by disrupting ATP synthesis and damaging other essential cellular components. nih.gov

The second, distinct mechanism of action for certain advanced nitroimidazole derivatives is the inhibition of mycolic acid synthesis. nih.govlshtm.ac.ukbiorxiv.org Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier. frontiersin.orgbenthamscience.com Under aerobic conditions, which are typical for actively growing mycobacteria, these nitroimidazole compounds interfere with the mycolate biosynthesis pathway. nih.govlshtm.ac.ukbiorxiv.org This disruption of the cell wall integrity leads to bacterial death. The ability to inhibit this key pathway is a significant feature that distinguishes these derivatives from simpler 5-nitroimidazoles like metronidazole, which are primarily active only against anaerobic microbes. nih.govnih.gov

Prominent examples of drugs that operate via this dual mechanism are the fused nitroimidazoles Pretomanid and Delamanid. nih.gov Both are known for their potent anti-tubercular activity against multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). nih.gov Their efficacy stems from this ability to target the pathogen through two different routes, depending on the oxygen concentration and metabolic state of the bacteria.

Table 1: Research Findings on Nitroimidazole Derivatives' Mechanisms

| Compound Class | Specific Pathogen | Mechanism 1 (Hypoxic/Anaerobic) | Mechanism 2 (Aerobic) | Key Activating Enzyme | Reference |

|---|---|---|---|---|---|

| Fused/Bicyclic Nitroimidazoles (e.g., Pretomanid, Delamanid) | Mycobacterium tuberculosis | Reductive activation releases nitric oxide (NO), causing respiratory poisoning and disrupting ATP synthesis. | Inhibition of mycolic acid biosynthesis, disrupting cell wall integrity. | Deazaflavin-dependent nitroreductase (Ddn) | nih.govlshtm.ac.ukbiorxiv.org |

| Traditional 5-Nitroimidazoles (e.g., Metronidazole) | Anaerobic Bacteria & Protozoa | Reductive activation generates cytotoxic intermediates that damage DNA and other macromolecules. | Generally inactive or shows minimal activity. | Various microbial nitroreductases (e.g., ferredoxin-mediated) | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 2 Methyl 5 Nitroimidazole Derivatives

Importance of the 1-Alkyl-5-nitroimidazole Unit for Biological Activity

The foundational core for the biological activity in many nitroimidazole-based drugs is the 1-alkyl-5-nitroimidazole unit. jocpr.comresearchgate.net This structural motif is considered the simplest requirement for antimicrobial efficacy, as exemplified by a range of analogues like tinidazole (B1682380), ronidazole, secnidazole (B1681708), and ipronidazole. jocpr.comresearchgate.net The presence of the nitro group at the 5-position of the imidazole (B134444) ring is essential for the compound's mechanism of action. jocpr.com This mechanism is believed to involve the reduction of the 5-nitro group within the target microorganism, forming a reactive intermediate that covalently binds to its DNA, thereby inducing a lethal effect. jocpr.com

Modifications to the alkyl substituent at the N-1 position have been shown to primarily influence the pharmacokinetic properties of the drugs rather than dramatically altering their intrinsic potency. pnas.org However, these modifications are not trivial, as they can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for therapeutic success. For instance, the development of various N-1 substituted 5-nitroimidazoles such as ornidazole (B1677491) and tinidazole has been a strategy to improve upon the properties of the parent compound, metronidazole (B1676534). jocpr.com

Influence of Substituents at N-1, C-2, and C-5 Positions on Efficacy

The regions of the 5-nitroimidazole structure involving the N-1, C-2, and C-5 positions are critical for interactions with receptors in anaerobic organisms. jocpr.com

N-1 Position: Substituents at the N-1 position significantly impact the compound's activity. A comparative study of seven 2-methyl-5-nitroimidazole compounds with different N-1 substitutions against Bacteroides fragilis revealed that their activity on a molar basis could be ranked. Tinidazole was found to be the most potent, followed by panidazole, ornidazole, metronidazole, secnidazole, carnidazole, and dimetridazole (B1670680). nih.gov This demonstrates that the nature of the side chain at this position can modulate the efficacy, with geometric mean Minimum Inhibitory Concentrations (MICs) varying from 0.5 to 6.6 microM. nih.gov

C-2 Position: The substituent at the C-2 position is crucial for distinguishing between aerobic and anaerobic activity, particularly in different nitroimidazole series. For 5-nitroimidazoles, the presence of a methyl group at C-2 is common. nih.gov Studies comparing 4- and 5-nitroimidazoles have shown that structural features at the C-2 position are key determinants of aerobic activity. nih.govnih.gov For example, replacing the C-2 methyl group with bulkier substituents can lead to a decrease in activity. smolecule.com

C-5 Position: The nitro group at the C-5 position is indispensable for biological activity. jocpr.com It must be sterically unhindered to allow for its reduction, which is the key activation step. jocpr.com The electronic environment of the nitroimidazole is critically influenced by the position of this nitro group. smolecule.com The 5-nitro configuration facilitates single-electron reduction under anaerobic conditions, leading to the generation of cytotoxic radicals that damage microbial DNA. smolecule.com HQSAR (Hologram Quantitative Structure-Activity Relationship) models have shown that the 5-nitroimidazole fragment contributes positively to activity against Trichomonas vaginalis, whereas a 4-nitroimidazole (B12731) fragment contributes negatively. researchgate.netnih.gov

Steric and Electronic Effects of Substituents on Activity and Metabolism

The biological activity of this compound derivatives is finely tuned by the steric and electronic properties of their substituents.

Steric Effects: The size and spatial arrangement of substituents at the N-1 and C-2 positions provide steric protection to the C-5 nitro group, which is necessary for its proper function. jocpr.com This configuration influences not only the metabolism but also the physicochemical properties of the compounds. jocpr.com At the C-2 position, the methyl group introduces specific steric constraints. Comparative analyses have shown that replacing this methyl group with larger entities, such as a benzyl (B1604629) ether, can lead to a complete loss of aerobic activity and a reduction in anaerobic potency. smolecule.com This suggests that bulkier groups can hinder the binding affinity to essential bacterial enzymes like nitroreductases. smolecule.com

Below is a table illustrating the steric effects of C-2 substituents on the anaerobic activity against Mycobacterium tuberculosis.

| Compound | C-2 Substituent | Anaerobic MIC (µM) |

| This compound | Methyl | 29.93 |

| 2-Ethyl-5-nitroimidazole | Ethyl | 64.50 |

| 2-Benzyl-5-nitroimidazole | Benzyl | >128 |

| Data sourced from smolecule.com |

Electronic Effects: The electronic nature of the imidazole ring is heavily influenced by the position of the nitro group. The 5-nitro configuration results in an electron affinity and redox potential that favors reduction under anaerobic conditions. smolecule.com This reduction pathway is key to the drug's mechanism of action. However, this activation is less efficient in aerobic environments compared to their 4-nitroimidazole counterparts. For instance, moving the nitro group from the 4-position to the 5-position in certain analogues can abolish aerobic activity against Mycobacterium tuberculosis, while retaining anaerobic potency. smolecule.com The physicochemical properties of the N-1 substitution also influence the enzyme-mediated nitroreduction reaction. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com These models are instrumental in predicting the activity of novel compounds and understanding the structural requirements for efficacy.

Several QSAR studies have been conducted on nitroimidazole derivatives to elucidate the key structural features governing their activity against various pathogens. For instance, Hologram QSAR (HQSAR) models have been successfully generated for 2-methyl-4/5-nitroimidazole derivatives to understand their activity against Trichomonas vaginalis. researchgate.net These models revealed that the 5-nitroimidazole fragment positively contributes to activity, while the 4-nitroimidazole fragment has a negative contribution. researchgate.netnih.gov The robustness of these models is often validated through internal (q²LOO) and external validation metrics. nih.gov

Machine learning techniques, such as random forest (RF-QSAR), have also been employed to build predictive models. A robust RF-QSAR model was developed for predicting the activity of nitroimidazoles against resistant strains of T. vaginalis, achieving a q²LOO value of 0.618. researchgate.netnih.gov Such validated models are then used to predict the activity of newly designed derivatives, guiding synthetic efforts towards more potent candidates. researchgate.netnih.gov 3D-QSAR pharmacophore models are also developed to identify the optimal spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are crucial for binding to the biological target. mdpi.com

Design Principles for Enhanced Selectivity and Potency

Based on extensive SAR and QSAR studies, several design principles have emerged for creating this compound derivatives with enhanced selectivity and potency.

Optimizing the N-1 Substituent: While the core 1-alkyl-5-nitroimidazole unit is essential, modifications to the N-1 side chain offer a significant opportunity to improve drug properties. jocpr.comresearchgate.net Introducing different functional groups can modulate lipophilicity, which is important for tissue penetration, and can influence the drug's pharmacokinetic profile. jocpr.compnas.org For example, synthesizing ester derivatives of the hydroxyl group in the secnidazole side chain has been explored to generate novel compounds with potential antimicrobial activity. jocpr.comresearchgate.net

Modification of the C-2 Position: While a methyl group is common, subtle changes at the C-2 position can be explored. However, steric hindrance must be carefully managed, as bulky groups can be detrimental to activity. smolecule.com

Maintaining an Unhindered C-5 Nitro Group: The C-5 nitro group must remain sterically accessible for bioreduction. jocpr.com Therefore, substituents at adjacent positions (N-1 and C-2) should be designed to protect but not obstruct this critical functional group.

Increasing Molecular Conjugation: Studies have suggested that increasing the resonance conjugation within the molecular structure can lead to more potent antimicrobial and antiparasitic compounds. nih.govuq.edu.au This principle has guided the synthesis of highly conjugated 5-nitroimidazole derivatives, some of which have shown high activity. nih.govuq.edu.au

Hybrid Molecule Approach: A promising strategy involves creating hybrid molecules that combine the 5-nitroimidazole scaffold with other pharmacophores. For instance, linking 5-nitroimidazoles to scaffolds like 1,3,4-thiadiazole (B1197879) has yielded compounds with promising activity against Helicobacter pylori. brieflands.com This approach aims to leverage the strengths of different chemical moieties to achieve synergistic effects or novel mechanisms of action.

By applying these principles, researchers can rationally design new derivatives of this compound with improved therapeutic profiles, potentially overcoming issues like drug resistance. pnas.org

Antimicrobial and Antiparasitic Research Applications

Activity against Protozoan Parasites

Derivatives of 2-methyl-5-nitroimidazole have been extensively investigated for their potential against several medically important protozoan parasites. jocpr.comresearchgate.net

Trichomonas vaginalis, the causative agent of trichomoniasis, is a primary target for 5-nitroimidazole compounds. nih.gov Research has been driven by the increasing prevalence of resistance to conventional therapies like metronidazole (B1676534). mdpi.comresearchgate.net Studies have synthesized and evaluated novel this compound derivatives, demonstrating that modifications to the side chains of the imidazole (B134444) ring can lead to compounds with significant activity, sometimes exceeding that of the parent compound, even against metronidazole-resistant strains. nih.govresearchgate.net The development of new derivatives aims to circumvent existing resistance mechanisms. uq.edu.au

The intestinal parasite Giardia duodenalis is another protozoan susceptible to 5-nitroimidazole-based agents. nih.gov Research has focused on developing new derivatives to combat clinical resistance. nih.gov In vitro studies have shown that certain novel 5-nitroimidazole compounds can be more effective than metronidazole against both susceptible and resistant Giardia strains. nih.govnih.gov For example, nitroimidazole carboxamides have been synthesized and shown to exhibit potent activity against G. lamblia, including metronidazole-resistant strains, with some derivatives demonstrating several-fold greater potency than metronidazole. nih.gov

Entamoeba histolytica, the parasite responsible for amoebiasis, is a target for this compound and its derivatives due to its anaerobic metabolism. nih.gov Research has explored the synthesis of new conjugates, such as nitroimidazole-indole compounds, to identify more potent antiamoebic agents. jscimedcentral.com In vitro testing of these novel derivatives against E. histolytica has identified compounds with strong inhibitory activities. jscimedcentral.com The mechanism of action in E. histolytica is believed to involve the formation of covalent adducts with key proteins like thioredoxin reductase after the drug is activated by reduction. semanticscholar.orgsemanticscholar.org

The application of this compound derivatives has been extended to research against Leishmania species, the parasites causing leishmaniasis. mdpi.com Scientists have synthesized and evaluated various series of compounds, such as 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives, for their in vitro leishmanicidal activity. nih.gov These studies have identified derivatives with potent activity against Leishmania major promastigotes, in some cases significantly exceeding the activity of reference drugs. mdpi.comnih.gov

Research has also been conducted on the activity of 5-nitroimidazole derivatives against the malaria parasite, Plasmodium falciparum. mdpi.com Studies have involved synthesizing hybrid molecules that incorporate a 1-methyl-5-nitroimidazole (B135252) scaffold and evaluating their efficacy against both chloroquine-resistant and pyrimethamine-resistant strains of the parasite. mdpi.com These investigations aim to develop new classes of antimalarial drugs to address the challenge of widespread drug resistance. encyclopedia.pub

Activity against Anaerobic Bacteria

The this compound scaffold is a cornerstone of drugs used against anaerobic bacterial infections. jocpr.comjocpr.com The bactericidal mechanism relies on the reductive activation of the nitro group by microbial enzymes in an anaerobic environment, a process that produces toxic metabolites that damage bacterial cells. jocpr.com Research has focused on synthesizing novel derivatives to improve their antibacterial spectrum and potency. derpharmachemica.comresearchgate.net For instance, studies have shown that while parent compounds like metronidazole are ineffective against aerobic bacteria, certain synthesized derivatives of 1-[2-substituted-ethyl]-2-methyl-5-nitroimidazole exhibit inhibitory activity against aerobic species like Staphylococcus aureus. derpharmachemica.com The activity of metabolites, such as the acid metabolite this compound-1-acetic acid, has been found to be less potent than the parent compound against anaerobic clinical isolates. nih.gov

Table 1: In Vitro Activity of Selected this compound Derivatives Against Protozoan Parasites

| Compound/Derivative Class | Target Organism | Key Finding |

|---|---|---|

| Nitroimidazole Carboxamides | Giardia lamblia (Mtz-resistant) | Exhibited potent activity with EC50 values of 0.1–2.5 μM. nih.gov |

| Nitroimidazole Carboxamides | Entamoeba histolytica | Showed improved activity with EC50 values of 1.7–5.1 μM. nih.gov |

| Nitroimidazole Carboxamides | Trichomonas vaginalis | Displayed potent activity with EC50 values of 0.6–1.4 μM. nih.gov |

| 2-(1-methyl-5-nitroimidazol-2-yl)-5-(substituted)-1,3,4-thiadiazoles | Leishmania major | One derivative showed an IC50 value of 0.19 μM. nih.gov |

| Nitroimidazole-Indole Conjugates | Entamoeba histolytica | Several compounds exhibited strong inhibitory activity with IC50 values ranging from 1.22 to 3.61 μM. jscimedcentral.com |

Staphylococcus aureus

Research has demonstrated the activity of this compound derivatives against Staphylococcus aureus. In one study, a synthetically produced benzene (B151609) sulfonated derivative of metronidazole exhibited inhibitory effects on Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 250 µg/ml. Furthermore, novel hybrid compounds combining metronidazole and berberine (B55584) have shown effective antibacterial action, with some demonstrating potency against Methicillin-resistant Staphylococcus aureus (MRSA) that is comparable or even superior to standard reference drugs like Norfloxacin and Chloromycin. Another investigation into newly synthesized nitroimidazole compounds revealed that several derivatives exerted significantly higher antibacterial effects against MRSA than metronidazole.

Escherichia coli

The efficacy of this compound derivatives against Escherichia coli has yielded varied results in research settings. While some studies have reported resistance of E. coli to certain synthetic derivatives, others have shown promising activity. For instance, research into nitrosoimidazoles, which are related to nitroimidazoles, found them to be considerably more bactericidal against E. coli than their nitro counterparts under both aerobic and anaerobic conditions. This suggests that the reduction of the nitro group is a key activation step.

Acinetobacter baumannii

Acinetobacter baumannii is a significant opportunistic pathogen, particularly in hospital environments, and is known for its high rates of multidrug resistance. Research into novel treatments has explored the use of this compound derivatives. One study highlighted a naphthalimide nitroimidazole compound that demonstrated potent antibacterial activity against resistant strains of A. baumannii, with a reported MIC of 0.013 μmol/ml. This compound was also noted for its rapid killing effect and did not appear to readily induce the development of resistance.

P. vulgaris and S. pneumoniae

Investigations into the antibacterial spectrum of this compound derivatives have included activity against Proteus vulgaris. A specific naphthalimide-derived metronidazole compound was found to effectively inhibit the growth of P. vulgaris, with a reported MIC of 0.002 μmol/mL. Information regarding the specific activity of this compound against Streptococcus pneumoniae is not extensively detailed in the reviewed literature.

Gram-positive and Gram-negative bacteria

The broader antimicrobial activity of this compound derivatives extends to a range of Gram-positive and Gram-negative bacteria, particularly those that are anaerobic. The core structure of 5-nitroimidazoles is fundamental to drugs used in treating infections caused by these types of bacteria. However, the effectiveness can be selective. For example, some synthesized derivatives have demonstrated activity against Gram-positive bacteria while being ineffective against the Gram-negative bacteria tested. Conversely, other research has shown that certain 5-nitroimidazole derivatives possess good inhibitory potential against tested Gram-negative bacterial strains.

Antifungal Activities

In addition to antibacterial properties, research has explored the antifungal potential of compounds derived from this compound.

Candida albicans

The antifungal activity of this compound derivatives has been evaluated against Candida albicans. In one study, ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol were synthesized and tested for their antifungal properties. Another study involving different 5-nitroimidazole derivatives found them to be weakly active against Candida albicans. Further research into N-substituted heteroaromatic compounds related to clotrimazole, where the imidazole ring was replaced by 2-methyl-4-nitroimidazole, showed that some of these new compounds exhibited more than 75% activity against Candida albicans.

Aspergillus niger

Research into the antifungal properties of this compound has explored the activity of its derivatives against various fungal pathogens, including Aspergillus niger. This opportunistic fungus is a common contaminant and can cause infections in immunocompromised individuals.

In one study, ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, a derivative of this compound, were synthesized and evaluated for their antifungal activity. The agar (B569324) cup plate method was employed to assess the in vitro efficacy of these compounds against Aspergillus niger. The synthesized compounds were tested at a concentration of 100 μg/ml.

The study utilized Griseofulvin as a standard antifungal agent for comparison. The results from the antifungal screening indicated that the synthesized derivatives of this compound exhibited a degree of activity against Aspergillus niger. However, another study synthesizing hydrazone derivatives of secnidazolone, which are also 5-nitroimidazole derivatives, reported that while tested against eight fungal species including Aspergillus niger, the compounds generally showed weak activity.

The following table summarizes the research methodology used in the evaluation of this compound derivatives against Aspergillus niger.

Research Methodology for Antifungal Activity against Aspergillus niger

| Parameter | Details |

|---|---|

| Organism | Aspergillus niger |

| Test Compounds | Ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol |

| Method | Agar cup plate method |

| Concentration | 100 μg/ml |

| Standard Drug | Griseofulvin |

Emerging Applications in Antitubercular Research

The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for novel therapeutic agents. Nitroimidazoles, including derivatives of this compound, have emerged as a promising class of compounds in antitubercular drug discovery.

The antitubercular potential of nitroimidazoles is linked to their mechanism of action, which involves the bioreductive activation of the nitro group under hypoxic conditions, a state often found within tuberculosis granulomas. This leads to the generation of reactive nitrogen species that are toxic to Mycobacterium tuberculosis.

Metronidazole, a well-known derivative of this compound, has demonstrated activity against M. tuberculosis under anaerobic conditions, although it is not effective against aerobically growing bacteria. This has led to research into other nitroimidazole structures with broader activity.

Significant advancements have been made with the development of bicyclic nitroimidazoles. For instance, CGI-17341, a 2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole, showed potent in vitro and in vivo activity against M. tuberculosis. More recently, compounds like PA-824 (Pretomanid) and Delamanid (OPC-67683) have progressed to clinical development. These next-generation nitroimidazoles exhibit activity against both replicating and non-replicating M. tuberculosis.

Research into the structure-activity relationships of nitroimidazoles has provided insights into the features required for antitubercular efficacy. For example, studies on 4-nitroimidazoles have highlighted the importance of a bicyclic oxazine, a lipophilic tail, and a 2-position oxygen for aerobic activity. In contrast, for 5-nitroimidazoles like derivatives of this compound, the addition of a lipophilic tail did not confer aerobic activity.

The following table presents the minimum inhibitory concentration (MIC) values for selected nitroimidazole derivatives against Mycobacterium tuberculosis, illustrating the potency of this class of compounds.

Antitubercular Activity of Selected Nitroimidazole Derivatives

| Compound | Type | Target | MIC (μg/mL) |

|---|---|---|---|

| Metronidazole | 5-Nitroimidazole | Anaerobic M. tuberculosis | Not specified for aerobic |

| PA-824 (Pretomanid) | 4-Nitroimidazo-oxazine | Aerobic & Anaerobic M. tuberculosis | 0.015 - 0.25 |

| Delamanid (OPC-67683) | 4-Nitroimidazo-oxazole | Aerobic & Anaerobic M. tuberculosis | 0.006 - 0.024 |

Mechanisms of Resistance to 2 Methyl 5 Nitroimidazole

Metabolic Mechanisms of Drug Inactivation in Resistant Strains

The antimicrobial action of 2-methyl-5-nitroimidazole is dependent on its reductive activation within the target cell. Consequently, alterations in the metabolic pathways responsible for this activation are a primary cause of resistance.

Alterations in Nitroreductase Activity

The reduction of the 5-nitro group of this compound is a critical step in its activation, leading to the formation of cytotoxic nitroso and hydroxylamine (B1172632) derivatives that damage microbial DNA and other macromolecules. nih.govresearchgate.net This process is catalyzed by low-redox-potential electron-transfer proteins, such as ferredoxin and flavodoxin, which receive electrons from enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). nih.govunimib.it

In resistant strains, a common mechanism involves the decreased activity of these essential nitroreductases. researchgate.netnih.gov This can be due to the reduced expression of the enzymes themselves or the proteins that supply them with electrons. nih.gov For instance, in some resistant organisms, there is a notable decrease in the levels of ferredoxin and its corresponding mRNA, leading to a diminished capacity to activate the drug. researchgate.net

Furthermore, some bacteria have evolved specific enzymes, encoded by nim genes, that inactivate the drug through a different reductive pathway. nih.govoup.com These nitroimidazole reductases convert the nitro group to a non-toxic amine group, effectively detoxifying the compound before it can exert its cytotoxic effects. oup.comresearchgate.net This mechanism prevents the accumulation of the toxic nitro radical anion necessary for antimicrobial activity. researchgate.net

Oxygen Scavenging Mechanisms and Redox Cycling Inhibition

The presence of molecular oxygen can significantly impact the efficacy of this compound. Oxygen can compete with the nitroimidazole for electrons from reduced ferredoxin, thereby inhibiting the reductive activation of the drug. nih.gov Moreover, oxygen can re-oxidize the nitro radical anion back to the parent compound in a process known as "futile cycling," which consumes reducing equivalents without producing the cytotoxic intermediates necessary for cell death. nih.govnih.gov

Resistant microorganisms can exploit this by upregulating their oxygen-scavenging mechanisms. researchgate.net Enhanced activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase, which detoxify reactive oxygen species, can lead to higher intracellular oxygen concentrations. nih.gov This increased oxygen tension favors the futile cycling of this compound and reduces its net activation, contributing to a resistant phenotype. nih.govnih.gov This is often referred to as "aerobic resistance." nih.gov

Genetic Components of Resistance (e.g., point mutations)

The metabolic alterations observed in resistant strains are often underpinned by specific genetic changes. Point mutations within genes encoding key components of the drug activation pathway are a significant contributor to resistance.

A primary example is the occurrence of mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase in Helicobacter pylori. nih.gov Inactivating mutations in this gene are a major cause of resistance to this compound in this bacterium.

In other organisms, mutations have been identified in the regulatory regions of genes involved in drug activation. For example, in resistant Trichomonas vaginalis, point mutations have been observed in the 5' flanking region of the ferredoxin gene, which appear to reduce the binding affinity of a DNA-binding protein, leading to decreased transcription of the gene and consequently lower levels of ferredoxin. researchgate.net

The acquisition of nim genes is another critical genetic component of resistance. These genes, which encode nitroimidazole reductases, can be located on plasmids or the chromosome and are often associated with mobile genetic elements, facilitating their spread among bacterial populations. nih.govpsu.edu Several distinct nim genes have been identified (nimA, nimB, nimC, nimD, nimE, nimF, nimG), all contributing to resistance by detoxifying 5-nitroimidazoles. researchgate.netnih.gov

Cross-Resistance Patterns with Other Nitroimidazoles

Due to their shared mechanism of action, which relies on the reductive activation of the nitro group, resistance to this compound often confers cross-resistance to other 5-nitroimidazole derivatives. nih.gov This includes clinically important compounds such as tinidazole (B1682380), ornidazole (B1677491), and secnidazole (B1681708). nih.govnih.govmdpi.com

Studies have shown that strains exhibiting resistance to this compound due to decreased nitroreductase activity or the presence of nim genes are typically also resistant to other 5-nitroimidazoles. nih.gov However, the degree of cross-resistance can vary. For instance, some studies have noted that the correlation of minimum inhibitory concentrations (MICs) between this compound and tinidazole can be weaker than with other nitroimidazoles. nih.gov Nevertheless, the general pattern of cross-resistance poses a significant clinical challenge, as it limits the therapeutic options available for treating infections caused by resistant strains. nih.gov

Strategies to Overcome Resistance

The increasing prevalence of this compound resistance necessitates the development of novel strategies to restore or enhance its efficacy.

Development of Novel Derivatives with Enhanced Potency against Resistant Strains

A primary strategy to combat resistance is the rational design and synthesis of novel this compound derivatives. The goal is to create molecules that can either evade the existing resistance mechanisms or exhibit enhanced potency, allowing them to be effective even in the presence of reduced activation.

Researchers have synthesized libraries of new 2-methyl-4/5-nitroimidazole derivatives and evaluated their activity against both susceptible and resistant strains of pathogens like Trichomonas vaginalis. nih.govresearchgate.net Several of these novel compounds have demonstrated significantly greater efficacy than the parent drug, with some being 1.2 to 12.1 times more effective against both susceptible and resistant strains. nih.govacs.org

One promising approach involves the creation of hybrid molecules that combine the this compound scaffold with other pharmacophores. For example, metronidazole-triazole conjugates have been developed and have shown potent activity against various anaerobic bacteria and parasites, including some metronidazole-resistant strains. nih.govresearchgate.netsemanticscholar.org While cross-resistance was observed in some cases, the activity of the most potent conjugates remained within a therapeutically relevant range. nih.govresearchgate.net

Another avenue of research is the development of nitroimidazole carboxamides, which have demonstrated up to fifty-fold greater potency than this compound against certain parasites. unimib.ituq.edu.au These compounds represent a promising class of next-generation nitroimidazoles with the potential to overcome existing resistance mechanisms.

**Table 1: Potency of Novel 2-Methyl-4/5-nitroimidazole Derivatives against *Trichomonas vaginalis***

| Compound | MIC against Susceptible Strain (μM) | MIC against Resistant Strain (μM) | Fold Increase in Potency (vs. Metronidazole) | Reference |

|---|---|---|---|---|

| Metronidazole (B1676534) | 8.55 - 336.70 | 28.80 - 1445.08 | - | nih.gov |

| Novel Derivative 1 | 8.55 | 37.10 | >1 | researchgate.net |

| Novel Derivative 2 | 0.6 - 1.4 | - | Comparable to Metronidazole | mdpi.com |

| Piperidine dithiocarbamate (B8719985) hybrids | - | - | 1.2 - 12.1 times | acs.org |

MIC values are presented as ranges from the study. Fold increase in potency is a qualitative comparison based on the reported data.

Table 2: Activity of Metronidazole-Triazole Conjugates

| Conjugate | Target Organism | Activity against Resistant Strains | Reference |

|---|---|---|---|

| Mtz-triazoles | Clostridium difficile, Entamoeba histolytica, Giardia lamblia | Cross-resistance observed, but some retained therapeutic activity | nih.govresearchgate.net |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | E. coli, P. aeruginosa | Potent activity reported | semanticscholar.org |

This table summarizes the general findings on the activity of metronidazole-triazole conjugates.

Combination Therapies to Enhance Efficacy

To counteract resistance and improve therapeutic outcomes, combination therapies involving this compound or its derivatives have been explored. The rationale behind this approach is to leverage synergistic or additive effects, where the combined action of two or more drugs is greater than the sum of their individual effects. unimib.itualberta.ca This can involve targeting different metabolic pathways simultaneously, inhibiting resistance mechanisms, or enhancing the activity of the nitroimidazole.

Several combination strategies have shown promise in preclinical and experimental models:

Combination with other Antimicrobials: Using this compound with another antimicrobial agent that has a different mechanism of action can be highly effective. For example, the combination of metronidazole with doxycycline (B596269) hyclate has demonstrated synergistic antibacterial effects against pathogens like Staphylococcus aureus and Porphyromonas gingivalis. researchgate.net Similarly, novel naphthalimide-nitroimidazole hybrids have shown improved potency when used with chloromycin, norfloxacin, or clinafloxacin (B351) against resistant Acinetobacter baumannii. researchgate.net For protozoal infections, combining 5-nitroimidazoles with paromomycin, an aminoglycoside that inhibits ribosomal RNA, may provide a synergistic effect against T. vaginalis by targeting different cellular processes. nih.gov

Combination of Nitro-Compounds: Research into Chagas disease, caused by Trypanosoma cruzi, has evaluated the combination of different nitroaromatic compounds. A study combining a sulfone metabolite of fexinidazole (B1672616) (a 5-nitroimidazole derivative) with benznidazole (B1666585) (a 2-nitroimidazole) or nifurtimox (B1683997) (a nitrofuran) has been assessed. nih.gov The in vitro results indicated a synergistic effect for the combination of fexinidazole-sulfone and benznidazole, suggesting that combining nitro-compounds can enhance efficacy against partially resistant parasite strains. nih.gov

Combination with Metal Complexes: The use of metal complexes, such as those involving silver, has been shown to potentiate the activity of metronidazole. Silver complexes of metronidazole exhibited potent cytotoxicity against cancer cell lines by synergistically inducing DNA damage and the production of reactive oxygen species, an effect significantly greater than either compound alone. researchgate.net

Molecular Hybridization: This strategy involves chemically linking two or more pharmacophoric units to create a single hybrid molecule. ualberta.ca This approach aims to produce a "double-acting" compound that can engage multiple targets. ualberta.ca For example, hybrid molecules synthesized from metronidazole and eugenol (B1671780) analogues have been developed as potential trypanocidal agents. ualberta.ca

The following table details various combination therapy approaches investigated to enhance the efficacy of this compound and its derivatives.

| Combination Partner(s) | Target Organism/Disease | Rationale / Observed Effect | Reference |

| Doxycycline Hyclate | Staphylococcus aureus, Porphyromonas gingivalis | Synergistic antibacterial effects. | researchgate.net |

| Chloromycin, Norfloxacin, Clinafloxacin | Resistant Acinetobacter baumannii | Improved antibacterial potency. | researchgate.net |

| Paromomycin | Trichomonas vaginalis | Potential synergistic effect by targeting different cellular mechanisms (nucleic acid synthesis and ribosomal RNA). | nih.gov |

| Benznidazole (BZ) | Trypanosoma cruzi (Chagas disease) | In vitro synergistic effect (ΣFIC₅₀ < 1) against the parasite. | nih.gov |

| Nifurtimox (NFX) | Trypanosoma cruzi (Chagas disease) | In vitro additive effect (ΣFIC₅₀ = 1) against the parasite. | nih.gov |

| Silver Complexes | Cancer cell lines (HCC, CRC) | Synergistic induction of DNA damage and reactive oxygen species. | researchgate.net |

| Eugenol Analogues (via molecular hybridization) | Trypanosoma cruzi | Creation of a new hybrid molecule with potential for improved pharmacological action. | ualberta.ca |

Metabolism and Pharmacokinetic Studies Excluding Dosage/administration

Metabolic Pathways of 2-Methyl-5-nitroimidazole and its Derivatives

The metabolic fate of 5-nitroimidazole derivatives is primarily dictated by two major pathways: oxidation of the side chains and reduction of the nitro group. mdpi.comencyclopedia.pub The surrounding environment, particularly the presence or absence of oxygen, significantly influences which pathway predominates. mdpi.comoup.com Under aerobic conditions, as found in mammalian tissues, oxidation is the main route. mdpi.comencyclopedia.pub In anaerobic environments, such as those inhabited by certain bacteria and protozoa, reductive metabolism is the key mechanism for activating these compounds. mdpi.comencyclopedia.pubasm.org

In mammalian systems, the primary metabolic pathway for many 5-nitroimidazole derivatives involves the oxidation of their aliphatic side chains. mdpi.comencyclopedia.pub This process generates more polar, water-soluble compounds that can be more easily excreted. For instance, metronidazole (B1676534), a well-known derivative, is metabolized in the liver through oxidation to form two main products: a "hydroxy" metabolite (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) and an "acid" metabolite (2-methyl-5-nitroimidazol-1-yl-acetic acid). nih.govnih.govpharmacompass.com

The formation of 2-methyl-5-nitroimidazol-1-yl-acetic acid occurs via the oxidation of the ethanol (B145695) side chain at the N-1 position of metronidazole. nih.govfao.org This acidic metabolite has been identified in human urine following administration of the parent drug. fao.org Studies on the antimicrobial activity of these metabolites have shown that the acid metabolite is significantly less active than the parent compound. nih.gov

Table 1: Key Oxidative Metabolites of Metronidazole

| Parent Compound | Metabolite Name | Chemical Formula of Metabolite | Type of Metabolism |

|---|---|---|---|

| Metronidazole | 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | C6H9N3O4 | Hydroxylation |

| Metronidazole | 2-methyl-5-nitroimidazol-1-yl-acetic acid | C6H7N3O4 | Oxidation |

N-Demethylation and Other Degradation Pathways

N-demethylation represents another significant degradation pathway for certain nitroimidazole derivatives. A notable example is the metabolism of dimetridazole (B1670680) (DMZ), which is 1,2-dimethyl-5-nitroimidazole. In mammalian systems, such as pigs, DMZ undergoes N-demethylation at the N-1 position to yield this compound (2-MNI). nih.govtandfonline.comtandfonline.com This metabolic route competes with the oxidation of the methyl group at the C-2 position, which forms 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI). nih.govtandfonline.comtandfonline.com

The presence of 2-MNI as a metabolite of DMZ was confirmed in the plasma, muscle, and kidney of pigs. nih.govtandfonline.com This demethylation reaction highlights a key catabolic process for N-substituted nitroimidazoles. nih.gov In addition to oxidation and demethylation, the core nitroimidazole structure can be fragmented under certain reductive conditions, particularly in anaerobic microorganisms, leading to various breakdown products. oup.comasm.org

Identification and Analysis of Metabolites in Biological Matrices

The detection and quantification of this compound and its related metabolites in biological samples like plasma, tissues, and honey are critical for metabolic studies. nih.govnih.govresearchgate.net Due to the low concentrations and the complexity of these biological matrices, highly sensitive and specific analytical methods are required. nih.govnih.gov

A variety of analytical techniques have been developed and validated for the analysis of nitroimidazole metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for this purpose. nih.govnih.govacs.orgeuropa.eutudublin.ie This technique offers excellent selectivity and sensitivity, allowing for the simultaneous detection and confirmation of parent drugs and their metabolites at trace levels. nih.govtudublin.ie

Methods often involve an initial sample preparation step, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), to isolate and concentrate the analytes from the matrix. nih.govresearchgate.net The separation is typically achieved using a C18 reversed-phase column, followed by detection using mass spectrometry, often in the multiple reaction monitoring (MRM) mode for enhanced specificity. nih.goveuropa.eu Gas chromatography-mass spectrometry (GC-MS) has also been employed, though it may require a derivatization step to increase the volatility of the polar metabolites. nih.govacs.org Spectroscopic methods, such as UV spectroscopy, have been used to confirm the integrity of the nitroimidazole ring in isolated metabolites. tandfonline.com

Table 2: Analytical Methods for Nitroimidazole Metabolite Detection

| Analytical Technique | Sample Matrix | Common Analytes | Key Features |

|---|---|---|---|

| LC-MS/MS | Plasma, Egg, Meat, Honey | DMZ, MNZ, RNZ, IPZ and their hydroxy metabolites | High sensitivity and specificity; confirmatory analysis. nih.govnih.govresearchgate.netacs.org |

| GC-MS | Plasma, Muscle | This compound (2-MNI) | Requires derivatization for some metabolites; used for identification. nih.govacs.org |

| HPLC-UV | Urine | Metronidazole and its metabolites | Less sensitive than MS; used for quantification at higher concentrations. researchgate.net |

Biotransformation in Various Organisms (e.g., bacteria, mammalian systems)